2,4,6-Tribromoanisole

Sensory analysis Odor threshold Wine contamination

TBA contamination originates from tribromophenol (TBP) fire retardants ubiquitous in building materials—making it a far larger vector than TCA across wineries, pharma supply chains, and food packaging. Laboratories performing root-cause analysis, SBSE-GC-MS/MS pharmaceutical QC, PAA/UV advanced oxidation validation, or sensory panel calibration require a TBA-specific standard; TCA-only procurement leaves a critical analytical blind spot. This high-purity reference material enables reliable haloanisole speciation and regulatory compliance testing.

Molecular Formula C7H5Br3O
Molecular Weight 344.83 g/mol
CAS No. 607-99-8
Cat. No. B143524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromoanisole
CAS607-99-8
Synonyms1,3,5-Tribromo-2-methoxybenzene;  1-Methoxy-2,4,6-tribromobenzene;  Methyl 2,4,6-Tribromophenyl Ether;  NSC 2218; 
Molecular FormulaC7H5Br3O
Molecular Weight344.83 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)Br)Br
InChIInChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
InChIKeyYXTRCOAFNXQTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in ethanol;  very soluble in acetone and benzene;  soluble in carbon tetrachloride
In water, 1.85 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromoanisole (TBA) CAS 607-99-8: Analytical Reference Standard for Haloanisole Contamination Monitoring


2,4,6-Tribromoanisole (TBA; CAS 607-99-8), a brominated derivative of anisole with molecular formula C₇H₅Br₃O and molecular weight 344.83 g/mol, is a haloanisole compound recognized primarily as a potent musty-odor contaminant in wine, food, pharmaceuticals, and water systems [1]. TBA is the fungal O-methylation metabolite of 2,4,6-tribromophenol (TBP), a wood preservative and flame retardant, and belongs to the haloanisole class alongside 2,4,6-trichloroanisole (TCA), 2,3,4,6-tetrachloroanisole (TeCA), and pentachloroanisole (PCA) [2]. Its physicochemical properties include a melting point of 84–88 °C, boiling point of 297–299 °C, density of approximately 2.13 g/cm³ at 20 °C, and aqueous solubility of 1.85 mg/L at 25 °C (estimated) [3][4].

2,4,6-Tribromoanisole (TBA): Why TCA or Alternative Haloanisole Standards Cannot Substitute


Substituting 2,4,6-tribromoanisole (TBA) with 2,4,6-trichloroanisole (TCA) or other haloanisole analogs in analytical workflows, contamination investigations, or sensory studies is scientifically invalid due to fundamentally distinct physicochemical, sensory, and source-vector characteristics. While TCA is historically associated with cork-derived contamination, TBA originates from a completely different precursor pathway—2,4,6-tribromophenol (TBP), which is ubiquitous in building materials as a fire retardant, making TBA a far larger contamination vector across the entire winery, pharmaceutical manufacturing, and food packaging environment [1]. Importantly, haloanisoles in wine are sensorially indistinguishable from one another in the wine matrix [1]; thus, misidentification without a TBA-specific analytical standard leads to incorrect root-cause attribution. Furthermore, TBA exhibits distinct degradation kinetics, reaction selectivity, and toxicological profiles relative to its chlorinated counterparts [2][3]. For any laboratory conducting contamination root-cause analysis, regulatory compliance testing, or method development for haloanisole detection, a TBA-specific reference standard is non-negotiable—procuring TCA alone leaves a critical analytical blind spot.

2,4,6-Tribromoanisole (TBA) CAS 607-99-8: Quantified Differentiation Evidence Versus Haloanisole Comparators


Odor Detection Threshold Comparison: 2,4,6-Tribromoanisole (TBA) vs. 2,4,6-Trichloroanisole (TCA) in Aqueous and Wine Matrices

2,4,6-Tribromoanisole (TBA) exhibits an odor detection threshold in water of 0.02 ng/L (2 × 10⁻⁵ μg/L), which is 15-fold lower (more potent) than the reported 2,4,6-trichloroanisole (TCA) threshold of approximately 0.3 ng/L in water [1]. In wine, the perception threshold for TBA is 4 ng/L, with detectable spoilage by retro-olfaction at even lower concentrations, while TCA is typically reported at 1.4–2 ng/L depending on the study and wine matrix [1][2]. This extreme sensory potency—detectable at parts-per-quadrillion levels in water—makes TBA one of the most potent volatile odorants known and underscores why dedicated analytical standards are required.

Sensory analysis Odor threshold Wine contamination Haloanisole Cork taint

Comparative Degradation Kinetics: 2,4,6-Tribromoanisole (TBA) Outperforms Chloroanisoles in PAA/UV Advanced Oxidation Removal Efficiency

Under peracetic acid combined with UV irradiation (PAA/UV) treatment at pH 5 and 25 °C, 2,4,6-tribromoanisole (2,4,6-TBA) exhibited a first-order degradation rate constant of (9.25 ± 0.71) × 10⁻² s⁻¹, which is 1.83-fold higher (faster degradation) than that of 2,4,6-trichloroanisole (2,4,6-TCA) at (5.05 ± 0.04) × 10⁻² s⁻¹ [1]. The degradation rate order across haloanisoles was 2,4,6-TBA > 2-MCA > 2,4-DCA > 2,4,6-TCA. Additionally, direct photolysis contributed 42% to bromoanisole removal compared to only 9–14% for chloroanisoles, demonstrating fundamentally different photochemical behavior between brominated and chlorinated species [1].

Advanced oxidation processes Degradation kinetics Environmental remediation Haloanisole removal

Catalytic Hydrodehalogenation Selectivity: Preferential Removal of 2,4,6-Tribromoanisole (TBA) Over 2,4,6-Trichloroanisole (TCA) Under Competitive Conditions

In competitive hydrogen-transfer hydrodehalogenation reactions using a Pd/SiO₂ catalyst in alkaline 2-propanol/methanol at 30–40 °C, 2,4,6-tribromoanisole (TBA) was preferentially dehalogenated over 2,4,6-trichloroanisole (TCA) [1]. Notably, in single-substrate reactions, TBA was dehalogenated more slowly than TCA, but in competitive reaction environments, TBA exhibited preferential dehalogenation—indicating that substrate adsorption affinity and competition effects fundamentally alter the reaction outcome [1]. This differential behavior is attributed to carbon–halogen bond dissociation energies, steric effects, and substrate adsorption characteristics unique to the brominated species.

Catalytic dehalogenation Hydrogen-transfer Palladium catalysis Reaction selectivity

Physicochemical Parameter Differentiation: Vapor Pressure and Aqueous Solubility of 2,4,6-Tribromoanisole (TBA) Characterized via GC Retention Time Methodology

2,4,6-Tribromoanisole (TBA) exhibits a subcooled liquid vapor pressure of 0.06562 Pa and aqueous solubility at 25 °C of 12,200 μg/L as measured by the gas chromatographic retention time technique [1]. While direct comparator data for TCA or other haloanisoles from the same study are not available, these experimentally determined physicochemical parameters place TBA within the range of anthropogenic chlorinated compounds of environmental concern and are essential for predicting environmental partitioning, volatilization behavior, and cross-contamination risk in industrial settings [1].

Physicochemical properties Vapor pressure Aqueous solubility Henry's law constant Environmental fate

Toxicological Assessment: 2,4,6-Tribromoanisole (TBA) Demonstrates No Mutagenic or Systemic Toxicity in 28-Day Rodent Studies

In a state-of-the-art battery of toxicology studies, 2,4,6-tribromoanisole (TBA) demonstrated no signs of mutagenic toxicity or systemic toxicity in rodents when dosed for up to 28 days [1]. Biological activity testing in human tumor cell lines confirmed that TBA exhibits relatively low biological activity, with IC₅₀ values comparable to or exceeding those of reference compounds tested, and no significant insecticidal, herbicidal, or fungicidal activity at highest concentrations tested [2]. These findings are critical for pharmaceutical and consumer healthcare industries where TBA contamination events trigger product recalls—understanding the low toxicological risk profile informs appropriate regulatory and risk-management responses.

Toxicology Safety assessment Mutagenicity Pharmaceutical contamination Regulatory compliance

Analytical Method Detection Limits: GC-HRMS Achieves Sub-ng/L Quantification for 2,4,6-Tribromoanisole (TBA) in Wine Matrices

Using microextraction in packed syringe (MEPS) coupled with gas chromatography–high-resolution mass spectrometry (GC-HRMS) in electron ionization mode, limits of detection (LOD) for 2,4,6-tribromoanisole (TBA) in red and white wine samples were achieved in the range of 0.22–0.75 ng/L [1]. The method demonstrated good reproducibility with RSD values of 4–10% for spiked red wine samples at 1 ng/L and linearity with R² > 0.962 over a concentration range of 1–100 ng/L [1]. While both TBA and TCA exhibited comparable LOD ranges under these optimized conditions, the isotope-labeled internal standard ¹³C₆-TBA (with chemical and isotopic purity >99%) enables accurate quantitative determination of TBA in wine using SPME-GC-MS operated in selected ion monitoring mode, with a detection limit of 2 ng/L [2].

GC-HRMS Trace analysis Method validation Wine analysis MEPS

2,4,6-Tribromoanisole (TBA) CAS 607-99-8: Evidence-Based Application Scenarios for Procurement and Method Development


Wine and Beverage Quality Control: Differentiating TBA-Specific Contamination from TCA-Dominated Cork Taint

In wine quality control laboratories, 2,4,6-tribromoanisole (TBA) serves as an essential analytical reference standard for distinguishing bromophenol-derived contamination (originating from winery building materials and atmospheric sources) from chloroanisole-derived cork taint. With a perception threshold of 4 ng/L in wine and the ability to produce musty off-odors even when chloroanisole levels are below detection limits, TBA-specific quantification using validated GC-HRMS or GC-MS/MS methods (LOD 0.22–0.75 ng/L) enables root-cause attribution that TCA-only analysis would miss [1][2]. This differential diagnosis capability is critical for wineries facing unexplained musty taint despite negative TCA findings.

Pharmaceutical and Consumer Healthcare Contamination Investigation and Supply Chain Risk Mitigation

Since 2009, multiple pharmaceutical product recalls have been attributed to TBA contamination arising from TBP-treated wood pallets in supply chains, particularly in warm, humid manufacturing environments. TBA reference standards are required for method development and validation using stir bar sorptive extraction (SBSE) coupled with GC–MS/MS, with deuterated TBA-d₅ serving as the internal standard for quantitative determinations [1]. The demonstrated lack of mutagenic or systemic toxicity in 28-day rodent studies informs appropriate toxicological risk assessment during contamination event investigations [2]. Procurement of TBA analytical standards is essential for pharmaceutical quality assurance laboratories conducting trace-level contamination monitoring in drug products and packaging materials.

Environmental Remediation Method Development: Validating Advanced Oxidation Processes for Haloanisole Removal

Environmental and industrial remediation laboratories developing PAA/UV advanced oxidation processes for haloanisole removal require TBA reference standards because degradation kinetics differ substantially between brominated and chlorinated species. TBA degrades 1.83× faster than TCA under PAA/UV conditions (rate constant 9.25 × 10⁻² s⁻¹ vs. 5.05 × 10⁻² s⁻¹) and exhibits 42% direct photolysis contribution compared to only 9–14% for chloroanisoles [1]. Method validation for water treatment, winery wastewater remediation, or industrial decontamination cannot rely on TCA-derived kinetic data as a proxy for TBA behavior.

Food Packaging Material Testing and Sensory Panel Calibration

Food packaging laboratories and sensory evaluation facilities use TBA reference standards for material testing and panel calibration due to its extreme sensory potency—odor threshold of 0.02 ng/L in water, which is 15-fold more potent than TCA [1]. In packaged food investigations, TBA has been identified as a cause of mustiness in sultanas and other products stored in polyethylene packaging, with threshold concentrations as low as 2 × 10⁻³ μg/kg in sultanas [1]. Accurate preparation of calibration standards for sensory panel training and GC-MS method development requires high-purity TBA reference material with characterized physicochemical properties (vapor pressure 0.06562 Pa; aqueous solubility 12,200 μg/L) to ensure reproducible volatilization and detection [2].

Technical Documentation Hub

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